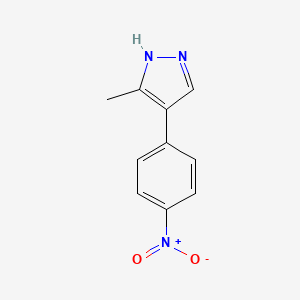
3-methyl-4-(4-nitrophenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-(4-nitrophenyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 3-position and a nitrophenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(4-nitrophenyl)-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. For instance, the reaction of 4-nitrophenylhydrazine with 3-methyl-2-butanone under acidic conditions can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-(4-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The methyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
3-methyl-4-(4-nitrophenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism by which 3-methyl-4-(4-nitrophenyl)-1H-pyrazole exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes essential for cell wall synthesis. In cancer research, it may act by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-methyl-4-nitrophenol: Similar in structure but lacks the pyrazole ring.
4-nitrophenylhydrazine: Contains the nitrophenyl group but differs in the rest of the structure.
1,3,4-thiadiazole derivatives: Share some structural similarities and have comparable biological activities .
Uniqueness
3-methyl-4-(4-nitrophenyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a nitrophenyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
116922-23-7 |
|---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
5-methyl-4-(4-nitrophenyl)-1H-pyrazole |
InChI |
InChI=1S/C10H9N3O2/c1-7-10(6-11-12-7)8-2-4-9(5-3-8)13(14)15/h2-6H,1H3,(H,11,12) |
InChI Key |
GJWDUXADZJEJDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















